tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate
Description
tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-aminophenethyl moiety, and a 2-hydroxy-2-phenylethyl substituent. The Boc group enhances solubility and stability during synthetic processes, while the aromatic amine and hydroxyethyl groups may contribute to receptor binding or metabolic stability in drug candidates.
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-9-11-18(22)12-10-16)15-19(24)17-7-5-4-6-8-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVMLUHTBIZQRL-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N)C[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HOBt/EDC-Mediated Amidation
Ambeed’s protocol demonstrates the coupling of 4-iodophenylacetic acid with tert-butyl (2-aminophenyl)carbamate using HOBt/EDC·HCl in DMF:
| Parameter | Value |
|---|---|
| Coupling reagent | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC·HCl) |
| Activator | 1-Hydroxybenzotriazole (HOBt) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction time | 3 hours at 20°C |
| Yield | 86% after column chromatography |
This method produces the advanced intermediate N-(2-t-butoxycarbonylaminophenyl)-4-iodophenylacetamide , characterized by ¹H-NMR (DMSO-d₆, δ 1.50 ppm for Boc methyl groups) and ESI-MS (m/z 453 [M+H]⁺).
HATU-Assisted Coupling for Challenging Substrates
For sterically hindered amines, the patent literature employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF:
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Reaction scale: 2.9 mmol
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Molar ratio: 1:1 (acid:HATU)
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Temperature: 20°C, 2 hours
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Workup: Ethyl acetate extraction followed by brine washes
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Purification: Hexane/EtOAc gradient (4:1 → 2:1)
Deprotection and Functional Group Interconversion
HCl-Mediated Boc Removal
Concentrated hydrochloric acid in ethanol (1:10 v/v) at reflux cleaves the Boc group efficiently:
TFA/DCM for Acid-Sensitive Substrates
20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at RT for 18 hours provides milder deprotection:
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Conversion: >95% by ¹H-NMR
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Workup: Rotary evaporation without neutralization
Stereochemical Control in Synthesis
The (R)-configuration at the 2-hydroxy-2-phenylethyl moiety is preserved using chiral auxiliaries and resolution techniques:
Chiral Pool Approach
Starting from (R)-2-phenylglycinol, sequential N-alkylation and carbamate formation maintains enantiomeric excess (ee) >98%.
Kinetic Resolution
Lipase-catalyzed acetylation of racemic 2-hydroxy-2-phenylethyl intermediates achieves 91% ee (CAL-B, vinyl acetate, 35°C).
Purification and Analytical Data
Chromatographic Methods
Spectroscopic Characterization
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¹H-NMR (400 MHz, DMSO-d₆): δ 1.44 (s, 9H, Boc), 4.65 (d, J=5.9 Hz, CH₂OH), 7.14–7.59 (m, aromatic), 9.94 (s, NH)
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HRMS (ESI): m/z calc. for C₂₁H₂₇N₃O₄ [M+H]⁺ 386.2078, found 386.2081
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | ee (%) | Scale (g) |
|---|---|---|---|---|
| HOBt/EDC coupling | 86 | 98 | N/A | 2.03 |
| HATU coupling | 67 | 95 | N/A | 0.66 |
| Chiral pool | 78 | 99 | >98 | 10+ |
| Kinetic resolution | 45 | 97 | 91 | 5 |
Industrial-Scale Considerations
The patent route (EP1028111NWA1) demonstrates scalability to 100 g batches with:
Chemical Reactions Analysis
Chemical Reaction Types
The compound undergoes diverse reactions due to its functional groups (amino, hydroxy, carbamate):
| Reaction Type | Functional Group Involved | Example Reagents |
|---|---|---|
| Oxidation | Hydroxy group (C-OH → C=O) | KMnO₄, CrO₃ |
| Reduction | Nitro group (NO₂ → NH₂) | H₂/Pd, LiAlH₄ |
| Substitution | Amino group (NH₂ → N-R) | Alkyl halides, acyl chlorides |
Key Reactions
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Reduction : Catalytic hydrogenation converts nitro precursors to amines, as seen in the synthesis of tert-butyl (S)-N-(2-hydroxy-3-phenoxypropyl)-N-[2-(4-aminophenyl)ethyl]carbamate .
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Coupling : The amino group reacts with nucleophiles (e.g., 2-pyridylacetic acid) to form amide bonds, critical in β3-adrenergic receptor agonist development .
Reagents and Reaction Conditions
Major Reaction Products
| Reaction | Product | Application |
|---|---|---|
| Reduction | tert-Butyl (S)-N-(2-hydroxy-3-phenoxypropyl)-N-[2-(4-aminophenyl)ethyl]carbamate | Intermediate for β3-AR agonists |
| Coupling | Amide-linked derivatives (e.g., with 2-pyridylacetic acid) | Potent β3-adrenergic receptor agonists |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group can be oxidized to form ketones. | Potassium permanganate, chromium trioxide |
| Reduction | Nitro groups (if present) can be reduced to amines. | Lithium aluminum hydride, hydrogen gas with palladium catalyst |
| Substitution | Amino groups can participate in nucleophilic substitution reactions. | Alkyl halides or acyl chlorides under basic conditions |
Biological Research
The compound is under investigation for its interactions with biological molecules. It has been studied for its potential effects on cellular processes, making it a candidate for exploring drug mechanisms or therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic properties. It may act as a precursor in drug development, especially in designing compounds targeting specific diseases.
Case Study 1: Interaction with Enzymes
Research has shown that this compound can bind to specific enzymes, altering their activity. For instance, studies demonstrated that it interacts with enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders.
Case Study 2: Anticancer Activity
In vitro studies indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications ranging from polymer production to the formulation of specialty coatings.
Mechanism of Action
The mechanism of action of tert-butyl ®-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)carbamate ()
This compound shares the Boc-protected hydroxyethylamine core but substitutes the 4-aminophenyl group with a 4-bromophenyl moiety. Such derivatives are often used in Suzuki coupling reactions, whereas the amino group in the target compound enables further functionalization via diazotization or amide formation .
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate ()
Here, the hydroxy group is positioned on a propyl chain rather than an ethyl chain, and the aromatic ring is directly attached to the propyl group. The extended alkyl chain may influence lipophilicity and conformational flexibility, impacting membrane permeability in drug candidates .
Mirabegron ()
Mirabegron, (R)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide, shares the 2-hydroxy-2-phenylethylamine motif with the target compound. However, Mirabegron incorporates a thiazole ring and acetamide group, enhancing β3-adrenergic receptor selectivity. This highlights the importance of the hydroxyethyl-phenyl group in receptor engagement .
Boc Protection Strategies
The target compound’s synthesis likely employs tert-butyl dicarbonate [(Boc)₂O] for amine protection, as seen in analogous syntheses (e.g., tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, 60–67% yield via Boc protection ). demonstrates the use of tert-butyl carbamate intermediates in nucleophilic substitutions with bromoalkanes, suggesting similar steps for introducing the 4-aminophenethyl group .
Deprotection and Functionalization
Trifluoroacetic acid (TFA) is commonly used for Boc deprotection (e.g., 67–96% yield in ), a step critical for revealing reactive amines in downstream reactions . The target compound’s 4-aminophenyl group could undergo further derivatization, akin to the nitro-to-amine reduction in .
Pharmacological and Physicochemical Properties
Solubility and Stability
The Boc group improves solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to non-protected amines. However, the 4-aminophenyl moiety may reduce solubility in aqueous media relative to halogenated analogues (e.g., 4-bromophenyl in ) .
Data Tables
Research Findings and Implications
- Structural Insights : The 2-hydroxy-2-phenylethyl group is a recurring motif in receptor-targeted drugs, emphasizing its role in molecular recognition .
- Synthetic Versatility : Boc-protected intermediates enable modular synthesis, as demonstrated in and , allowing rapid diversification of aromatic and alkyl substituents .
- Therapeutic Potential: Derivatives with 4-aminophenyl groups may serve as precursors to kinase inhibitors or GPCR modulators, leveraging the amino group for hydrogen bonding .
Biological Activity
tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl group, an aminophenyl group, and a hydroxyphenylethyl group, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O3, with a molecular weight of 356.466 g/mol. The structure includes functional groups that may influence its pharmacological properties, such as the hydroxy and amino groups, which can participate in hydrogen bonding and other interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3 |
| Molecular Weight | 356.466 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
| CAS Number | 223673-36-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for potential interactions with various signaling pathways, while the hydroxy group may enhance solubility and bioavailability.
Research indicates that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6. For instance, studies have shown that related compounds effectively suppressed the expression of these cytokines in vitro and in vivo, suggesting a potential anti-inflammatory mechanism of action for this compound .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of inflammatory markers. For example, compounds containing similar moieties were found to decrease mRNA levels of IL-1β and IL-6 in human liver hepatocytes treated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
In Vivo Studies
In vivo experiments involving animal models have further validated the anti-inflammatory properties of related compounds. Administration of these compounds resulted in reduced levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers indicative of liver damage, alongside decreased expression levels of pro-inflammatory cytokines .
Case Studies
- Anti-inflammatory Activity : A study evaluated the effects of a compound structurally similar to this compound on LPS-induced inflammation in mice. Results indicated significant suppression of IL-6 and TNF-α levels post-treatment, showcasing the compound's potential therapeutic effects against inflammatory diseases .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cell lines. The findings revealed that while some derivatives exhibited cytotoxicity at higher concentrations, others maintained low toxicity profiles while effectively inhibiting inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (R)-N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer :
- Diastereoselective Synthesis : Utilize intramolecular α-amidoalkylation reactions under controlled conditions (e.g., chiral catalysts, low temperatures) to achieve stereochemical control .
- Carbamate Formation : Protect amine groups via tert-butoxycarbonyl (Boc) strategies, optimizing pH (6.5–7.5) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–85%, depending on purity of starting materials and inert atmosphere use .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which degrade the carbamate group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .
Q. What spectroscopic techniques are most effective for characterizing its structure and confirming stereochemistry?
- Methodological Answer :
- NMR : Use H/C NMR to confirm amine and carbamate functional groups. NOESY experiments resolve spatial proximity of phenyl and hydroxy groups .
- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding networks in crystal lattices .
- IR Spectroscopy : Identifies carbamate C=O stretches (~1690–1730 cm) and hydroxyl O-H stretches (~3200–3600 cm) .
Advanced Research Questions
Q. What strategies can be employed to resolve enantiomeric impurities during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients for baseline separation .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubility profiles .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to bias reaction pathways toward the desired (R)-isomer .
Q. How can contradictory data regarding its solubility and reactivity in different solvents be reconciled?
- Methodological Answer :
- Solubility Profiling : Use Hansen solubility parameters to predict compatibility. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility (>50 mg/mL), while hydrocarbons (e.g., hexane) are poor solvents (<1 mg/mL) .
- Reactivity Studies : Conduct kinetic assays in varying solvents (e.g., THF vs. acetonitrile) to assess nucleophilic attack on the carbamate group. Correlate results with Kamlet-Taft solvent parameters .
Q. What methodologies are recommended for analyzing its hydrogen-bonding interactions in crystal structures?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve O-H···O and N-H···O interactions in the lattice. For example, hydroxy groups often form intermolecular bonds with carbamate oxygens .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals contacts) using software like CrystalExplorer® .
- DFT Calculations : Model optimized geometries and interaction energies (e.g., at B3LYP/6-31G* level) to validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
